Phenylglyoxylic Acid-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phenylglyoxylic Acid-d5 can be synthesized through the oxidation of mandelic acid using potassium permanganate. Another method involves the hydrolysis of benzoyl cyanide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Phenylglyoxylic Acid-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzaldehyde and carbon dioxide.

Reduction: It can be reduced to mandelic acid.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

Oxidation: Benzaldehyde and carbon dioxide.

Reduction: Mandelic acid.

Substitution: Depending on the nucleophile, various substituted phenylglyoxylic acids can be formed.

Aplicaciones Científicas De Investigación

Phenylglyoxylic Acid-d5 is extensively used in scientific research, particularly in the following areas:

Chemistry: As a stable isotope-labeled compound, it is used in studying reaction mechanisms and metabolic pathways.

Biology: It helps in tracing metabolic processes involving phenylalanine and related amino acids.

Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: It serves as a biomarker for exposure to ethylbenzene and styrene, aiding in environmental and occupational health studies

Mecanismo De Acción

Phenylglyoxylic Acid-d5 exerts its effects by acting as a tracer in metabolic studies. It is metabolized similarly to phenylglyoxylic acid, allowing researchers to track its fate in biological systems. The compound targets metabolic pathways involving phenylalanine and related amino acids, providing insights into neurotransmitter metabolism and other biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

Phenylglyoxylic Acid: The non-deuterated form, used similarly in metabolic studies.

Mandelic Acid: A related compound used in oxidation and reduction reactions.

Benzoylformic Acid: Another name for phenylglyoxylic acid, used in various chemical reactions

Uniqueness

Phenylglyoxylic Acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic processes. The deuterium atoms make it distinguishable from its non-labeled counterparts, allowing for more precise and accurate research outcomes .

Actividad Biológica

Phenylglyoxylic acid-d5 (PGA-d5) is a deuterated derivative of phenylglyoxylic acid (PGA), which is primarily known as a metabolite of styrene. This compound has garnered attention in toxicology and environmental health due to its biological activity and implications for human exposure to styrene, particularly in occupational settings. This article delves into the biological activity of PGA-d5, summarizing key research findings, case studies, and relevant data.

1. Overview of this compound

PGA-d5 is structurally similar to PGA, differing only in the substitution of hydrogen atoms with deuterium. This modification can influence its metabolic pathways and biological effects. The primary interest in PGA-d5 arises from its role as a biomarker for styrene exposure and its potential neurotoxic effects.

2.1 Neurotoxicity

Research indicates that exposure to PGA can lead to significant neurotoxic effects. A study conducted on rats demonstrated that incremental dosing of PGA (220–400 mg/kg) resulted in increased vacuous chewing movements (VCMs), a behavioral indicator of striatal-motor dysfunction. The study found that while VCMs increased significantly with higher doses, they returned to baseline levels shortly after reaching maximum dosage, suggesting a complex relationship between dose and effect .

Table 1: Effects of PGA on Vacuous Chewing Movements in Rats

| Dose (mg/kg) | Day 11 VCMs | Day 22 VCMs | Day 30 VCMs |

|---|---|---|---|

| Control | 2.33 ± 1.032 | 3.20 ± 1.279 | 1.66 ± 2.121 |

| 220 | 4.50 ± 1.031 | 9.17 ± 0.929 | 13.19 ± 1.526 |

| 400 | Peak observed | Significant increase post-dose reduction | Equivalent to control |

The results indicate that the neurotoxic effects of PGA are dose-dependent and may exhibit delayed responses following changes in exposure levels .

2.2 Oxidative Stress

PGA has also been implicated in inducing oxidative stress, particularly in individuals exposed to styrene vapors in occupational settings. A study highlighted the correlation between urinary concentrations of PGA and biomarkers of oxidative damage, such as 8-oxoGua, suggesting that heightened levels of PGA may reflect increased oxidative stress among workers .

Table 2: Urinary Biomarkers Correlated with Styrene Exposure

| Study | Urinary Biomarker Concentration (mg/g creatinine) | Exposure Level (mg/m³) |

|---|---|---|

| Ong et al., 1994 | 190 | ~40 |

| Gobba et al., 1993b | 1980 | ~115 |

| Calabrese et al., 1996 | 360 | ~150 |

Case Study: Occupational Exposure

Research Findings

- Biosynthesis : A novel enzyme, d-mandelate dehydrogenase (DMDH), has been identified that efficiently converts d-mandelic acid into phenylglyoxylic acid, facilitating its production for various applications including pharmaceuticals .

- Toxicological Assessments : Studies have shown that repeated exposure to phenylglyoxylic acid leads to cognitive dysfunction and motor impairments in animal models, reinforcing the need for regulatory measures regarding styrene exposure in industrial settings .

Propiedades

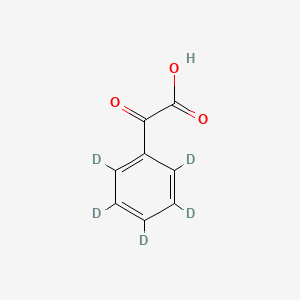

IUPAC Name |

2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQJJMHZNSSFSM-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.